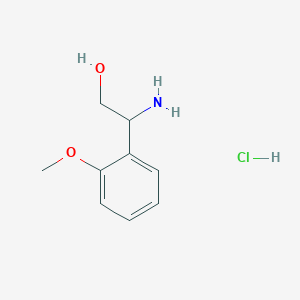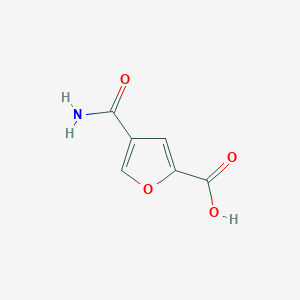
4-(3-Piperidinyl)-2-piperazinone dihydrochloride
Vue d'ensemble
Description
The compound “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” likely contains a piperidine and a piperazinone group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. Piperazinone is a six-membered ring with two nitrogen atoms and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” can be utilized in multicomponent reactions to synthesize substituted piperidines, which are present in numerous classes of drugs .
Development of Antiviral Agents
Recent studies have highlighted the potential of piperidine derivatives in combating viral infections. For instance, benzyl-piperidines have shown activity against the H1N1 influenza virus, suggesting that “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” could be a precursor in developing inhibitors for various viruses .
Cholesterol Homeostasis in Neuroscience
In neuroscience, piperidine derivatives have been explored for their role in cholesterol homeostasis within the brain. Compounds like “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” may serve as selective inhibitors for enzymes like cholesterol 24-hydroxylase (CH24H), which is significant in neurological disorders such as Alzheimer’s and Huntington’s diseases .
Pharmacological Inhibition of CH24H
The pharmacological inhibition of CH24H is relevant for conditions associated with neural hyperexcitation. Piperidine derivatives can be designed to disrupt the upregulation of CH24H, potentially offering therapeutic benefits for diseases characterized by elevated glutamate levels and neuronal excitotoxicity .
Drug Design and Discovery
“4-(3-Piperidinyl)-2-piperazinone dihydrochloride” can be instrumental in the drug discovery process, particularly in the design of novel compounds with high ligand-lipophilicity efficiency. Its structure allows for the development of potent and selective inhibitors with unique binding modes, as revealed by X-ray crystallography .
Material Science Applications
While the direct applications in material science are not explicitly mentioned, the structural properties of piperidine derivatives like “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” could be investigated for their potential use in creating new materials with unique properties, such as enhanced stability or conductivity .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-piperidin-3-ylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)8-2-1-3-10-6-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPPMBOWFYQBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCNC(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)


![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)

![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1525084.png)

![N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B1525086.png)

![[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1525088.png)


![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)